molecular formula C9H9F2NO2 B2464866 Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate CAS No. 2113847-21-3

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate

Cat. No.: B2464866
CAS No.: 2113847-21-3
M. Wt: 201.173
InChI Key: SMVFGGUXNDAFRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1,1-difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethylpyridine-2-carboxylate: Similar structure but lacks the difluoroethyl group.

    Methyl 5-(1,1-difluoromethyl)pyridine-2-carboxylate: Contains a difluoromethyl group instead of a difluoroethyl group.

    Methyl 5-(1,1-difluoroethyl)benzoate: Similar functional groups but with a benzene ring instead of a pyridine ring.

Uniqueness

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate is unique due to the presence of both a difluoroethyl group and a pyridine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The difluoroethyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable building block in various research and industrial applications.

Properties

IUPAC Name

methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)6-3-4-7(12-5-6)8(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVFGGUXNDAFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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